molecular formula C₁₆H₁₉ClO₉ B022668 Clofibric acid acyl-b-D-glucuronide CAS No. 72072-47-0

Clofibric acid acyl-b-D-glucuronide

Cat. No.: B022668
CAS No.: 72072-47-0
M. Wt: 390.8 g/mol
InChI Key: LCJVUUVMVSSIGZ-HNRZYHPDSA-N
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Description

Clofibric acid acyl-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₉ClO₉ and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Clofibryl glucuronide primarily targets glutathione (GSH) , a crucial antioxidant in cells . The compound interacts with GSH, leading to the formation of a new metabolite .

Mode of Action

The mode of action of Clofibryl glucuronide involves a series of biochemical reactions. The compound undergoes transacylation with glutathione, followed by hydrolysis and acetylation, resulting in the formation of clofibryl mercapturic acid . This process demonstrates the electrophilic nature of synthetic clofibrate glucuronide, which reacts covalently with ethanethiol and p-nitro-benzylpyridine .

Biochemical Pathways

Clofibryl glucuronide affects the glutathione metabolic pathway . The compound undergoes nucleophilic displacement of the glucuronide moiety from 1-O-CAG, leading to the formation of S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) . This reaction is enhanced by rat liver glutathione S-transferases (GSTs) .

Pharmacokinetics

The pharmacokinetics of Clofibryl glucuronide involve its metabolism to chemically-reactive acyl-CoA thioester-linked intermediary metabolites . These metabolites are more reactive than the corresponding acyl glucuronides . The formation of these metabolites is catalyzed by acyl-CoA synthetase enzymes located in liver tissue and in mitochondrial, peroxisomal, microsomal, and cytosolic cellular fractions .

Result of Action

The result of Clofibryl glucuronide’s action is the formation of clofibryl mercapturic acid , a metabolite identified in human urine . This represents the first acyl-linked mercapturate found in humans . The formation of this metabolite suggests that Clofibryl glucuronide may be responsible for the human hepatotoxicity of clofibrate .

Action Environment

The action of Clofibryl glucuronide is influenced by environmental factors such as the presence of GSH and GSTs . The rearrangement of 1-O-CAG to its isomers in vitro is decreased in the presence of GSH . In vivo studies indicate that the concentration of CA-SG excreted in bile over 4 hours is approximately 0.1% of the concurrent CAG concentrations .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVUUVMVSSIGZ-HNRZYHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992801
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-47-0
Record name Clofibryl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Clofibric acid acyl-b-D-glucuronide
Reactant of Route 2
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Clofibric acid acyl-b-D-glucuronide
Reactant of Route 3
Clofibric acid acyl-b-D-glucuronide
Reactant of Route 4
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Clofibric acid acyl-b-D-glucuronide
Reactant of Route 5
Clofibric acid acyl-b-D-glucuronide
Reactant of Route 6
Clofibric acid acyl-b-D-glucuronide
Customer
Q & A

Q1: How does clofibryl glucuronide interact with glutathione and what are the implications of this interaction?

A: Clofibryl glucuronide (specifically, the 1-O-acyl glucuronide isomer) can react with glutathione (GSH) via a nucleophilic displacement reaction. [] This reaction forms S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) and is significantly enhanced by the presence of rat liver glutathione S-transferases (GSTs). [] While this pathway represents a minor route of clofibrate metabolism in vivo, this finding identifies 1-O-acyl-linked glucuronides as a new class of substrates for GSTs. [] This interaction is particularly relevant when studying drug metabolism and potential drug interactions.

Q2: Does the formation of clofibryl glucuronide influence the levels of its precursor molecule?

A: Yes, research suggests that the presence of glutathione can impact the rearrangement of 1-O-clofibryl glucuronide to its isomers. [] This is because the reaction with glutathione competes with the isomerization process, leading to a decrease in the rearrangement of 1-O-CAG to its isomers in vitro when GSH is present. [] This finding highlights the complex interplay between metabolic pathways and the impact of competing reactions on metabolite concentrations.

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